4-{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine and morpholine moieties may contribute to binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Another compound with a trifluoromethyl group attached to a pyridine ring and a piperazine moiety.
2,3-Dichloro-5-(trifluoromethyl)pyridine: A trifluoromethylpyridine derivative used in agrochemicals.
Uniqueness
4-{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is unique due to its combination of a trifluoromethyl group, a pyridine ring, a piperidine ring, and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20F3N3O2 |
---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
morpholin-4-yl-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)13-4-1-5-14(20-13)22-6-2-3-12(11-22)15(23)21-7-9-24-10-8-21/h1,4-5,12H,2-3,6-11H2 |
InChI Key |
BZKFRRFDMCJKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C(F)(F)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.